Dodecanoic acid, diester with 1,2,3-propanetriol

Vue d'ensemble

Description

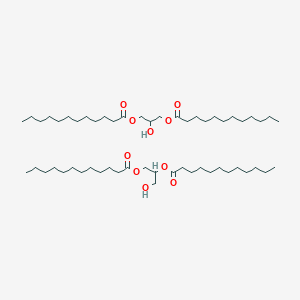

Dodecanoic acid, diester with 1,2,3-propanetriol, also known as glyceryl dilaurate, is a chemical compound with the molecular formula C39H74O6. It is a diester formed from dodecanoic acid (lauric acid) and 1,2,3-propanetriol (glycerol). This compound is known for its versatility and is used in various applications, including cosmetics, food additives, and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dodecanoic acid, diester with 1,2,3-propanetriol, can be synthesized through esterification reactions. The process typically involves reacting dodecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound, involves similar esterification processes but on a larger scale. The reaction is often conducted in large reactors with continuous removal of water to ensure high yields. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Dodecanoic acid, diester with 1,2,3-propanetriol, undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and glycerol.

Transesterification: This reaction involves exchanging the ester groups with another alcohol, often used in biodiesel production.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Dodecanoic acid and glycerol.

Transesterification: New esters and glycerol.

Oxidation: Carboxylic acids and other oxidized derivatives.

Applications De Recherche Scientifique

Applications Overview

-

Food Industry

- Emulsifier : Dodecanoic acid diester is utilized as an emulsifying agent in food products. It helps stabilize mixtures of oil and water, enhancing texture and shelf life.

- Flavoring Agent : It can also serve as a flavoring agent due to its fatty acid profile.

-

Cosmetics and Personal Care

- Skin Conditioning Agent : In cosmetic formulations, this compound acts as a skin conditioning agent, providing moisturizing properties and enhancing product spreadability.

- Surfactant : It is used in surfactant formulations for its ability to reduce surface tension, aiding in the cleansing action of products.

-

Pharmaceuticals

- Drug Delivery Systems : Dodecanoic acid diester can be incorporated into drug delivery systems, particularly in lipid-based formulations that enhance bioavailability.

- Stabilizer for Active Ingredients : It stabilizes sensitive active pharmaceutical ingredients (APIs), protecting them from degradation.

Toxicological Profile

The safety assessments of dodecanoic acid diester have shown favorable results. Studies indicate that it has a high No Observed Adverse Effect Level (NOAEL) in various animal studies:

| Endpoint | Result | Reference |

|---|---|---|

| Acute Oral Toxicity | NOAEL > 6000 mg/kg bw/day | Burdock and Carabin (2007) |

| Reproductive Toxicity | NOAEL = 4630 mg/kg/d for two generations | Morita et al. (2008) |

| Developmental Effects | NOAEL = 1.5% concentration in feed | JEFCA (1974) |

Case Study 1: Food Emulsification

A study evaluated the effectiveness of dodecanoic acid diester in emulsifying salad dressings. The results showed that the inclusion of this compound significantly improved the stability of the emulsions over time compared to control samples without it.

Case Study 2: Cosmetic Formulation

In a formulation study for a moisturizing cream, dodecanoic acid diester was tested alongside other emollients. The cream containing this compound exhibited superior skin feel and hydration effects compared to those without it.

Case Study 3: Drug Delivery

Research on lipid-based drug delivery systems demonstrated that formulations including dodecanoic acid diester improved the solubility and absorption of poorly soluble drugs in vivo. This led to enhanced therapeutic effects in animal models.

Regulatory Status

Dodecanoic acid diester is generally recognized as safe (GRAS) for use in food and cosmetic products by various regulatory bodies. Its application is supported by extensive toxicological data confirming its safety profile.

Mécanisme D'action

The mechanism of action of dodecanoic acid, diester with 1,2,3-propanetriol, involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ester bonds can be hydrolyzed by enzymes, releasing dodecanoic acid and glycerol, which can further exert biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glyceryl monolaurate: A monoester of glycerol and lauric acid, known for its antimicrobial properties.

Glyceryl trilaurate: A triester of glycerol and lauric acid, used in cosmetics and food products.

Glyceryl dioleate: A diester of glycerol and oleic acid, used as an emulsifier and surfactant.

Uniqueness

Dodecanoic acid, diester with 1,2,3-propanetriol, is unique due to its balanced hydrophilic and lipophilic properties, making it an effective emulsifier and stabilizer in various formulations. Its antimicrobial activity and biodegradability further enhance its appeal in both scientific research and industrial applications .

Activité Biologique

Dodecanoic acid, diester with 1,2,3-propanetriol (commonly referred to as glyceryl dodecanoate or dodecanoyl glycerol), is a compound formed from the esterification of dodecanoic acid (lauric acid) and glycerol. This compound is of interest due to its potential applications in food, cosmetics, and pharmaceuticals. The biological activity of this compound is primarily evaluated through its toxicity profiles, metabolic pathways, and potential health effects.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₄O₄

- Molecular Weight : 244.32 g/mol

- CAS Number : 27215-38-9

Metabolism and Toxicokinetics

The metabolism of dodecanoic acid diester is crucial for understanding its biological activity. Studies indicate that the ester bonds are hydrolyzed prior to absorption, leading to the release of free fatty acids and glycerol. The free fatty acids are absorbed via the thoracic duct pathway, while polyglycerols are less readily absorbed .

Metabolic Breakdown :

- Dodecanoic acid is expected to be metabolized similarly to other polyglycerol esters.

- Major products of catabolism include carbon dioxide and unaltered polyglycerols excreted in urine .

Acute Toxicity

Acute toxicity studies on analogues of dodecanoic acid diester have shown no significant toxic effects at high doses. For instance:

- In an acute oral toxicity study, no adverse effects were observed at doses up to 29,000 mg/kg body weight in rats .

- Human studies indicated that doses up to 20 g/day over three weeks did not produce any abnormal biochemical parameters .

Subchronic Toxicity

Subchronic studies have provided insights into the long-term effects of this compound:

- A 90-day dietary study in rats revealed a NOAEL (No Observed Adverse Effect Level) of 10% concentration in the diet .

- Developmental studies indicated a NOAEL of 1.5% concentration in feed across three generations of rats .

Case Study: Human Safety Assessments

In a study involving 37 young adult volunteers, the administration of glyceryl dodecanoate at varying doses (2-20 g/day) showed no significant changes in plasma proteins or other biochemical markers over three weeks . This suggests a favorable safety profile for human consumption.

Animal Studies

In various animal models:

- The compound exhibited low toxicity levels with NOAELs ranging from 6000 mg/kg bw/day in chronic studies to lower concentrations in developmental studies .

- No carcinogenic effects were noted in long-term studies conducted over two years .

Summary of Biological Activity

The biological activity of dodecanoic acid diester is characterized by:

- Low Acute Toxicity : High tolerance levels observed in both animal and human studies.

- Metabolic Pathways : Efficient metabolism leading to safe elimination from the body.

- Safety Profile : Favorable outcomes from both subchronic and chronic exposure studies.

Table: Summary of Toxicological Data

| Endpoint | Result | Reference |

|---|---|---|

| Acute Oral Toxicity | NOAEL > 29,000 mg/kg | JEFCA (1974) |

| Subchronic Oral Toxicity | NOAEL = 10% concentration in diet | CIR (2004) |

| Developmental Effects | NOAEL = 1.5% concentration in feed | JEFCA (1974) |

| Human Safety (3-week study) | No adverse effects at 20 g/day | JEFCA (1974) |

Propriétés

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate;(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h2*25,28H,3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURSPNRVQHSFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC.CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27638-00-2 | |

| Record name | Dodecanoic acid, diester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.